
4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carboximidamide hydrochloride
Descripción general
Descripción
4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carboximidamide hydrochloride is a chemical compound with the CAS Number: 1427381-01-8 . It has a molecular weight of 272.78 . The IUPAC name for this compound is 4-(thiazol-2-ylthio)picolinimidamide hydrochloride .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C9H8N4S2.ClH/c10-8(11)7-5-6(1-2-12-7)15-9-13-3-4-14-9;/h1-5H,(H3,10,11);1H . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stored at room temperature .Aplicaciones Científicas De Investigación
Anticancer Activity
Thiazole derivatives have been extensively studied for their potential anticancer properties. Compounds similar to the one have shown cytotoxic activities against various cancer cell lines, such as MCF-7 . The presence of the thiazolylsulfanyl group may contribute to the compound’s ability to inhibit cancer cell growth.
Antibacterial Activity
Thiazole compounds have also been reported to exhibit antibacterial activity against a range of bacterial strains including Staphylococcus aureus and E. coli . The structural features of 4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carboximidamide hydrochloride could be explored for similar antibacterial applications.
Antioxidant Properties
Some thiazole derivatives are known for their antioxidant properties, which are crucial in combating oxidative stress-related diseases . The specific compound may be investigated for its efficacy in this field due to its structural analogy with known antioxidants.
Medicinal Chemistry
The thiazole ring is a common feature in many medicinally relevant molecules, including clinically used anticancer medicines like dabrafenib and dasatinib . The compound could be valuable in medicinal chemistry research for developing new therapeutic agents.
Safety and Hazards
Propiedades
IUPAC Name |
4-(1,3-thiazol-2-ylsulfanyl)pyridine-2-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4S2.ClH/c10-8(11)7-5-6(1-2-12-7)15-9-13-3-4-14-9;/h1-5H,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWRAXWVDZJAFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1SC2=NC=CS2)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carboximidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-(Benzyloxy)-4-methoxyphenyl]propan-2-ol](/img/structure/B1377085.png)
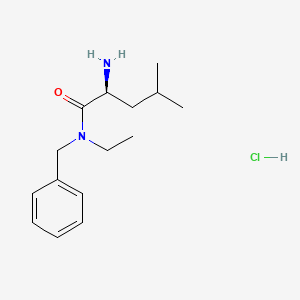


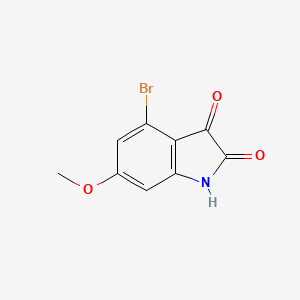

![2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1377094.png)
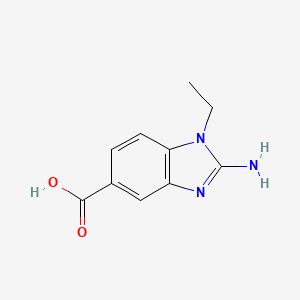
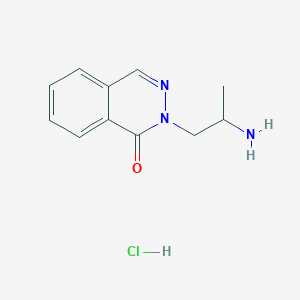
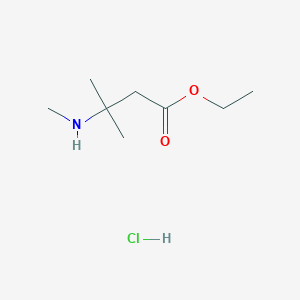

![Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B1377102.png)